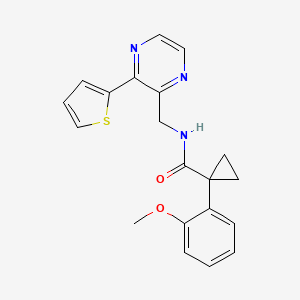

1-(2-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-25-16-6-3-2-5-14(16)20(8-9-20)19(24)23-13-15-18(22-11-10-21-15)17-7-4-12-26-17/h2-7,10-12H,8-9,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJKQKRYBQEKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group, a thiophenyl group, and a pyrazinyl moiety. This combination of functional groups suggests potential biological activity, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₇N₃O₂S

- Molecular Weight : 339.4 g/mol

- CAS Number : 2034496-08-5

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂S |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034496-08-5 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may enhance lipophilicity, facilitating cell membrane penetration, while the thiophenyl and pyrazinyl groups may contribute to receptor binding affinity and selectivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives containing pyrazine and thiophene rings display significant antibacterial and antifungal activities. The proposed mechanism involves interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Antioxidant Activity

The antioxidant potential of compounds with methoxy and thiophenyl groups has been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. In vitro assays measuring DPPH radical scavenging activity have been employed to evaluate the antioxidant capacity of structurally related compounds.

Case Studies

- Antimicrobial Efficacy : A study on similar pyrazine derivatives found that modifications to the thiophene ring significantly enhanced antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 10 µg/mL for certain derivatives, suggesting potent antimicrobial properties.

- Antioxidant Assessment : In an experimental setup evaluating the DPPH scavenging ability of methoxy-substituted phenyl compounds, results indicated that increasing the number of methoxy groups improved antioxidant activity, with some compounds achieving IC50 values below 50 µM.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from readily available precursors like 2-methoxyphenylamine and various thiophene derivatives.

- Biological Testing : Compounds are subjected to various biological assays to determine their efficacy against specific targets such as bacterial strains or oxidative stress markers.

Q & A

What established synthetic methodologies are available for this compound, and how are intermediates characterized during synthesis?

Answer (Basic):

The synthesis involves cyclopropanation of 2-methoxyphenyl precursors via [2+1] cycloaddition using diethylzinc and diiodomethane, followed by coupling the thiophene-pyrazine moiety via Buchwald-Hartwig amidation. Key intermediates are characterized using:

- ¹H/¹³C NMR : To monitor proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon frameworks.

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₂S: 376.1121) .

How can reaction conditions be optimized to prevent degradation of the methoxyphenyl group during synthesis?

Answer (Advanced):

- Temperature control : Maintain cyclopropanation steps below 0°C to avoid demethylation.

- Inert atmosphere : Use argon/nitrogen during Pd-catalyzed couplings to prevent oxidation.

- Catalyst screening : Optimize Pd(OAc)₂/Xantphos ratios (e.g., 1:2 molar ratio) to reduce side reactions.

- Real-time monitoring : Employ TLC with UV visualization to detect byproducts early .

What advanced crystallographic strategies resolve ambiguities in the compound's molecular conformation?

Answer (Advanced):

- Single-crystal X-ray diffraction : Refine structures using SHELXL (e.g., applying TWIN/BASF commands for twinned crystals).

- Mercury CSD : Analyze void spaces (≥10 ų) to identify solvent-accessible regions and validate packing stability.

- DFT cross-validation : Compare experimental torsion angles (e.g., cyclopropane C–C–C: 59.5°) with B3LYP/6-31G*-optimized geometries .

How should researchers address contradictions between theoretical and experimental ¹H NMR chemical shifts?

Answer (Advanced):

- Implicit solvent modeling : Calculate shifts using IEFPCM in Gaussian (accounting for DMSO solvent effects).

- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the thiophene group).

- 2D NMR (COSY/NOESY) : Confirm through-space couplings (e.g., pyrazine-thiophene proximity) .

What in vitro assay designs effectively evaluate this compound's kinase inhibition potential?

Answer (Advanced):

- Kinase selectivity panels : Test against JAK2, EGFR, and off-target kinases (Src, ABL1) using ADP-Glo™ assays.

- Dose-response curves : Use 8-point dilutions (0.1–100 μM) with Hill slope analysis for cooperative binding assessment.

- Control inhibitors : Include staurosporine to validate assay robustness .

What protocols ensure compound stability during long-term biochemical studies?

Answer (Basic):

- Storage : Lyophilize and store at −80°C under argon with molecular sieves.

- Solution handling : Use anhydrous DMSO (pre-stored over 4Å sieves) and avoid freeze-thaw cycles.

- Stability monitoring : Perform biweekly UPLC-PDA to check for degradation (retention time shifts >0.1 min indicate instability) .

How does comparative analysis using Mercury CSD reveal packing motifs influencing solubility?

Answer (Advanced):

- Packing similarity calculations : Compare with CSD analogs (e.g., refcode XXXX) to identify dominant π-stacking (3.4–3.8 Å) or H-bonding motifs.

- Solubility correlation : Link layered packing (high symmetry) with reduced PBS solubility vs. herringbone motifs (higher dissolution) .

What structure-activity relationship (SAR) strategies differentiate this compound from thiophene-pyrazine analogs?

Answer (Advanced):

- Derivatization : Synthesize analogs with 2-Cl or 4-F phenyl substitutions to probe steric/electronic effects.

- QSAR modeling : Use CoMFA/CoMSIA on crystallographic data to map steric (green) and electrostatic (blue) fields driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.